molecular formula C8H6F3N B8286118 4-[1-(Trifluoromethyl)ethenyl]pyridine

4-[1-(Trifluoromethyl)ethenyl]pyridine

Cat. No. B8286118
M. Wt: 173.13 g/mol
InChI Key: VVIXHANYOJJUIB-UHFFFAOYSA-N
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Patent
US08318776B2

Procedure details

To 1,4-dioxane were added 3.22 g of 4-iodopyridine, 10.87 g of potassium carbonate, 0.036 g of tetrakis(triphenylphosphinepalladium) and 5.5 g of 1-(trifluoromethyl)vinylboronic acid, and the mixture was stirred at 110° C. for 8 hours. Thereafter, this solution was poured into an aqueous saturated ammonium chloride solution, followed by extraction with diethyl ether three times. The organic layers were combined, washed with an aqueous saturated sodium chloride solution, dried with anhydrous magnesium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to obtain 2.0 g of 4-[1-(trifluoromethyl)ethenyl]pyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step Two
Quantity
10.87 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis(triphenylphosphinepalladium)
Quantity
0.036 g
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[F:14][C:15]([F:22])([F:21])[C:16](B(O)O)=[CH2:17].[Cl-].[NH4+]>O1CCOCC1>[F:14][C:15]([F:22])([F:21])[C:16]([C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1)=[CH2:17] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
3.22 g
Type
reactant
Smiles
IC1=CC=NC=C1
Name
Quantity
10.87 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
tetrakis(triphenylphosphinepalladium)
Quantity
0.036 g
Type
reactant
Smiles
Name
Quantity
5.5 g
Type
reactant
Smiles
FC(C(=C)B(O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with diethyl ether three times
WASH
Type
WASH
Details
washed with an aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
FC(C(=C)C1=CC=NC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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